2-(2-Bromo-5-methylphenoxy)ethan-1-amine
Description
2-(2-Bromo-5-methylphenoxy)ethan-1-amine is a substituted phenethylamine derivative featuring a bromine atom at the 2-position and a methyl group at the 5-position of the phenoxy ring. Its synthesis typically involves bromination of substituted acetophenones followed by reductive amination or coupling reactions, as seen in analogous protocols .
Key structural attributes:
- Molecular formula: C₉H₁₂BrNO
- Molecular weight: 230.09 g/mol
- Substituent effects: The bromine atom enhances electrophilic reactivity and lipophilicity (logP ≈ 2.8), while the methyl group contributes steric bulk and modest electron-donating effects.
Properties
IUPAC Name |
2-(2-bromo-5-methylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGCNGMPFDTRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide in the presence of a base to form 2-(2-bromo-5-methylphenoxy)ethanol.
Amination: The final step involves the conversion of the ethanol derivative to the ethanamine derivative using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for 2-(2-Bromo-5-methylphenoxy)ethan-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides under basic or neutral conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Products include 2-(2-hydroxy-5-methylphenoxy)ethan-1-amine, 2-(2-amino-5-methylphenoxy)ethan-1-amine, etc.
Oxidation: Products include 2-(2-bromo-5-formylphenoxy)ethan-1-amine, 2-(2-bromo-5-carboxyphenoxy)ethan-1-amine.
Reduction: Products include 2-(2-methylphenoxy)ethan-1-amine.
Scientific Research Applications
2-(2-Bromo-5-methylphenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenethylamine Derivatives
2-(2-Fluoro-5-methylphenoxy)ethan-1-amine
- Structure : Fluorine replaces bromine at the 2-position.
- Molecular weight: 169.19 g/mol (C₉H₁₂FNO).
- Properties : Lower lipophilicity (logP ≈ 1.9) due to fluorine’s smaller size and higher electronegativity. Fluorinated analogs often exhibit improved metabolic stability compared to brominated counterparts .
- Applications : Explored in medicinal chemistry for CNS-targeting drugs .
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (25B-NBOMe)
Alkyl- and Alkoxy-Substituted Analogs
1-(2-Methoxy-5-methylphenyl)-2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine
- Structure: Contains a tetrafluoropropoxy chain instead of phenoxy.
- Molecular weight: 337.27 g/mol (C₁₃H₁₆F₄NO).
- Properties : Enhanced lipophilicity (logP ≈ 3.5) and conformational rigidity due to fluorinated chains. Such modifications improve blood-brain barrier penetration .
2-(5-Bromofuran-2-yl)ethan-1-amine
Comparative Data Table
Key Research Findings
Halogen Effects : Bromine’s large atomic radius and polarizability enhance binding affinity to hydrophobic pockets in proteins, making brominated derivatives more potent in receptor assays than fluoro or chloro analogs .
Metabolic Stability : Methyl groups at the 5-position (e.g., in the target compound) reduce oxidative metabolism compared to methoxy groups, as seen in 25B-NBOMe .
Biological Activity
2-(2-Bromo-5-methylphenoxy)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a methyl group on the phenoxy ring, which may influence its biological activity. The structural formula can be represented as follows:
The biological activity of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. The bromine atom enhances the compound's binding affinity and specificity, which can modulate biological pathways effectively.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially through interference with bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Antimicrobial Activity
Research indicates that 2-(2-Bromo-5-methylphenoxy)ethan-1-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, as summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines. The findings are illustrated in Table 2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 11.35 | Induces apoptosis via BAX/BCL-2 modulation |
| A549 (Lung Cancer) | 9.24 | Inhibits cell proliferation |
| HT-29 (Colon Cancer) | 12.50 | G1 phase arrest and apoptosis induction |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound over a period of 24 hours.
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on MCF-7 and A549 cell lines to assess its anticancer properties. The study revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
